3'-O-Desmethyl Etoposide-d4
Description
3'-O-Desmethyl Etoposide-d4 is a deuterated analog of 3'-O-Desmethyl Etoposide, a major metabolite of the chemotherapeutic agent etoposide. Etoposide itself is a semi-synthetic derivative of podophyllotoxin, used clinically to treat various cancers, including lung and testicular cancers, by inhibiting topoisomerase II and inducing DNA strand breaks . The deuterium (d4) labeling in 3'-O-Desmethyl Etoposide-d4 replaces four hydrogen atoms with deuterium at specific positions, enhancing metabolic stability and making it a valuable internal standard in pharmacokinetic and bioanalytical studies .
Properties
Molecular Formula |
C₂₈H₂₆D₄O₁₃ |
|---|---|
Molecular Weight |
578.55 |
Synonyms |
(5R,5aR,8aR,9S)-5-(3,4-Dihydroxy-5-methoxyphenyl)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d4; 3’-Demethyl Etoposide-d4; 3’-O-Demethyletoposide-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Pharmacokinetic Studies: 3'-O-Desmethyl Etoposide-d4 demonstrates a 2–3-fold longer half-life in vitro compared to non-deuterated counterparts, attributed to deuterium’s kinetic isotope effect .
- Toxicity Data: Limited information exists on its acute toxicity, though safety protocols for handling (e.g., PPE, ventilation) align with those for similar lab-grade compounds .
- Ecological Impact: No data available; disposal must follow hazardous waste guidelines .
Tables of Comparative Data
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight | Deuterium Labeling | Primary Application |
|---|---|---|---|
| Etoposide | 588.57 g/mol | No | Anticancer therapy |
| 3'-O-Desmethyl Etoposide-d4 | ~592.60 g/mol | Yes (d4) | Bioanalytical research |
| O-Desmethyl Dacomitinib | 452.51 g/mol | No | Kinase inhibition studies |
Table 2: Metabolic Pathways
| Compound | Key Metabolizing Enzyme | Deuterium Impact |
|---|---|---|
| 3'-O-Desmethyl Etoposide-d4 | CYP3A4 | Reduced CYP-mediated oxidation |
| O-Desmethyl Dacomitinib | CYP2D6 | N/A |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying 3'-O-Desmethyl Etoposide-d4 in biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Validation : Adhere to FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
- Data Table :
| Parameter | Value/Description | Reference Standard |
|---|---|---|
| LOD | 0.3 ng/mL | FDA Guidelines |
| LOQ | 1.0 ng/mL | FDA Guidelines |
| Retention Time | 4.2 ± 0.1 min | In-house validation |
Q. How does the stability of 3'-O-Desmethyl Etoposide-d4 vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : -80°C (long-term), 4°C (short-term).
- Matrix Effects : Plasma vs. buffer (use deuterated internal standards to correct matrix interference).
- Freeze-Thaw Cycles : ≤3 cycles to avoid degradation .
Q. What safety protocols are critical when handling 3'-O-Desmethyl Etoposide-d4 in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (Category 2 eye/skin irritation risks) .
- Ventilation : Use fume hoods for weighing and dissolution (inhalation hazard: H332) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers design a literature review strategy for 3'-O-Desmethyl Etoposide-d4?
- Methodological Answer :
- Databases : PubMed, SciFinder, and Embase with MeSH terms (e.g., "Etoposide/metabolism," "Deuterium/chemistry").
- Boolean Logic : "(3'-O-Desmethyl Etoposide-d4) AND (pharmacokinetics OR stability)" .
- Gaps : Prioritize studies on metabolic pathways and cross-species variability .
Advanced Research Questions
Q. How can controlled variable experimentation optimize the synthesis of 3'-O-Desmethyl Etoposide-d4?
- Methodological Answer :
- Independent Variables : Reaction temperature (40–80°C), deuterium exchange time (6–24 hours).
- Dependent Variables : Isotopic purity (>98%) and yield (%).
- Statistical Design : Use a factorial design (ANOVA) to identify interactions between variables .
- Data Table :
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 12 | 85 | 99 |
| 80 | 18 | 92 | 98 |
Q. What strategies resolve contradictions in reported metabolic half-lives of 3'-O-Desmethyl Etoposide-d4?
- Methodological Answer :
- Source Analysis : Compare in vitro (hepatocyte models) vs. in vivo (rodent) data.
- Confounding Factors : Protein binding differences across species (e.g., human albumin affinity: 89% vs. murine: 76%) .
- Meta-Analysis : Apply random-effects models to pooled data (I² statistic for heterogeneity) .
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacological activity of 3'-O-Desmethyl Etoposide-d4?
- Methodological Answer :
- Experimental Setup : Compare IC50 values of deuterated vs. non-deuterated analogs in cell lines (e.g., A549 lung cancer).
- Mechanistic Insight : Deuterium at the 3'-O position reduces metabolic clearance by 1.5-fold (CYP3A4-mediated) .
- Key Finding : KIE increases plasma exposure (AUC) by 40% in murine models .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of 3'-O-Desmethyl Etoposide-d4?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to EC50 data.
- Error Analysis : Bootstrap resampling (1000 iterations) to calculate 95% confidence intervals .
- Software : Prism (GraphPad) or R (drc package) .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., pH, solvent lot numbers) in supplementary materials .
- Ethical Compliance : Avoid human/animal use unless explicitly approved for metabolite tracing studies .
- Peer Review : Address reviewer critiques on isotopic purity validation and cross-species extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
